{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE
Overview
Description
{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a nitrophenylsulfonyl group and a trimethoxyphenylmethanone moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization with nitrophenylsulfonyl and trimethoxyphenylmethanone groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The nitrophenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The trimethoxyphenylmethanone moiety may contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- {4-[(3-Nitrophenyl)sulfonyl]-1-piperazinyl}(3,4,5-trimethoxyphenyl)methanone
- {4-[(4-Fluorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone
Uniqueness
{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O8S/c1-29-17-12-14(13-18(30-2)19(17)31-3)20(24)21-8-10-22(11-9-21)32(27,28)16-6-4-15(5-7-16)23(25)26/h4-7,12-13H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVGMDJSOUXLPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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